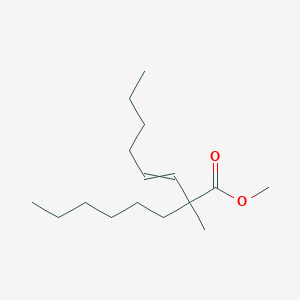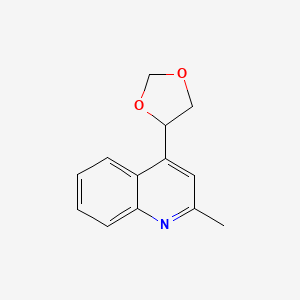
4-(1,3-Dioxolan-4-yl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-4-yl)-2-methylquinoline is an organic compound that features a quinoline core substituted with a 1,3-dioxolane ring and a methyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of the 1,3-dioxolane ring adds unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-4-yl)-2-methylquinoline typically involves the formation of the quinoline core followed by the introduction of the 1,3-dioxolane ring. One common method is the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline core. The 1,3-dioxolane ring can be introduced through acetalization of an aldehyde or ketone with ethylene glycol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-4-yl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines, and acylated quinolines.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-4-yl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-4-yl)-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, modulating their activity and leading to therapeutic effects. The 1,3-dioxolane ring may enhance the compound’s solubility and stability, contributing to its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A related compound with a dioxolane ring, used as a building block in organic synthesis.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with applications in the synthesis of complex molecules.
4-Vinyl-1,3-dioxolan-2-one: Used in polymer chemistry and material science.
Uniqueness
4-(1,3-Dioxolan-4-yl)-2-methylquinoline is unique due to the combination of the quinoline core and the 1,3-dioxolane ring. This structure imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
89587-04-2 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-4-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H13NO2/c1-9-6-11(13-7-15-8-16-13)10-4-2-3-5-12(10)14-9/h2-6,13H,7-8H2,1H3 |
InChI-Schlüssel |
KJPNIEPOZBORMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3COCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


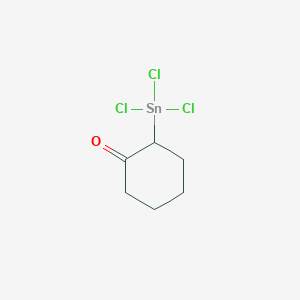
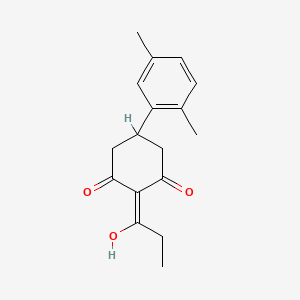
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
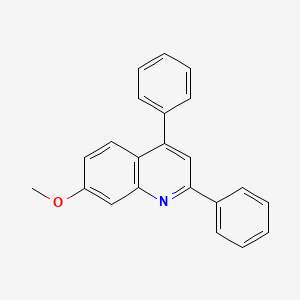
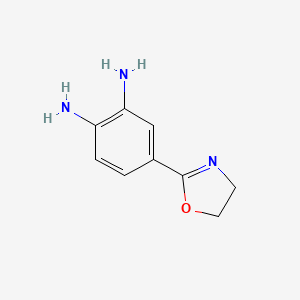
silane](/img/structure/B14388145.png)
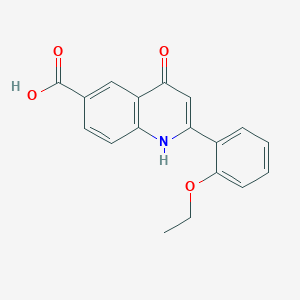
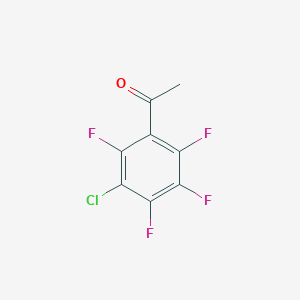
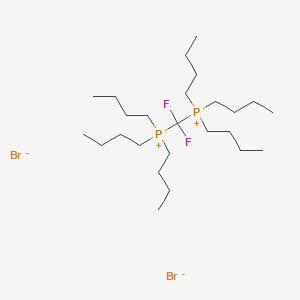
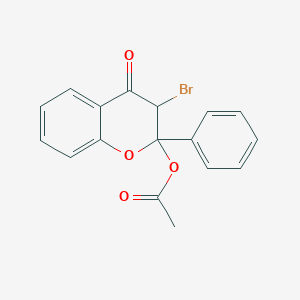
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
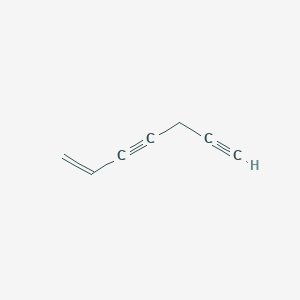
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
